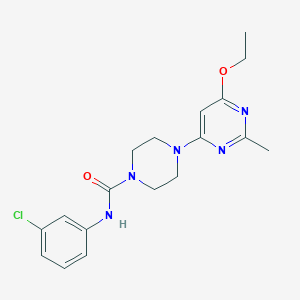

N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-7-9-24(10-8-23)18(25)22-15-6-4-5-14(19)11-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISPPIHOLYFOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 3-Chlorophenyl Group: The piperazine core is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 3-chlorophenyl group.

Introduction of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with 6-ethoxy-2-methylpyrimidin-4-yl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups on the pyrimidine ring.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Oxidized derivatives of the ethoxy and methyl groups.

Reduction: Reduced forms of the carboxamide group.

Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds with structural similarities to N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperazine have been investigated for their ability to inhibit tumor growth. A study demonstrated that certain piperazine derivatives showed cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values suggesting potent activity .

1.2 Neurological Disorders

The compound has potential applications in treating neurological disorders due to its interaction with serotonin receptors. Analogous compounds have shown high affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. Research on similar piperazine derivatives suggests they may possess antidepressant-like effects, highlighting the relevance of this class of compounds in neuropharmacology .

Case Study: Antitumor Activity

A notable study evaluated a series of piperazine derivatives against a panel of human tumor cell lines. The findings revealed that modifications in the chemical structure led to enhanced anticancer activity, with specific derivatives achieving IC50 values as low as 0.003 µM against certain cancer types . This underscores the importance of structural optimization in developing effective anticancer agents.

Case Study: Neuropharmacological Effects

In a separate investigation focusing on the neuropharmacological profile of piperazine derivatives, researchers found that specific compounds exhibited significant antidepressant-like behavior in animal models. These compounds were shown to enhance serotonin levels in the brain, indicating their potential utility in treating depression and anxiety disorders .

Data Tables

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine-Carboxamide Cores

N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5)

- Structure: Shares the 3-chlorophenyl-carboxamide group but replaces the pyrimidine with a quinazolinone-methyl moiety.

- Properties : Yield = 47.7%, melting point = 193.3–195.2 °C .

4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC)

- Structure : Features a 5-chloropyridinyl group instead of the pyrimidine and an indazolyl substituent.

- Pharmacology : Acts as a partial TRPV1 agonist, suggesting that pyrimidine-to-pyridine substitutions modulate ion channel activity .

JNJ Compound A (DGAT1 Inhibitor)

Functional Analogues with Chlorophenyl Motifs

N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

- Structure : Replaces the pyrimidine with a triazolopyridazine ring and uses a 4-chlorophenyl group.

- Implication : Chlorophenyl positional isomers (3- vs. 4-) may affect binding orientation in target proteins .

N-(3-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

- Activity: IC50 = 52,000 nM for cytoplasmic aspartate aminotransferase, indicating that indole substituents may reduce potency compared to pyrimidine derivatives .

Pharmacological Target Comparisons

Key Structural and Functional Insights

Substituent Effects: Pyrimidine vs. Quinazolinone: The 6-ethoxy-2-methylpyrimidin-4-yl group in the target compound likely improves metabolic stability over quinazolinones, which are prone to oxidation . Chlorophenyl Position: 3-Chlorophenyl analogues (e.g., A5, target compound) may exhibit different binding kinetics compared to 4-chlorophenyl derivatives (e.g., ) due to steric and electronic effects.

Linker Importance : Evidence from dopamine D3 receptor ligands () demonstrates that the carboxamide linker is critical for target selectivity. Removal of the carbonyl group reduces D3R affinity by >100-fold, suggesting the target compound’s carboxamide is essential for interactions .

Heterocyclic Influence : Pyrimidine-based compounds (target, CPIPC) show divergent target profiles (e.g., TRPV1 vs. DGAT1), underscoring the role of heterocycle electronics in modulating activity .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) yields the piperazine core .

Pyrimidine coupling : The pyrimidine moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to achieve 60–75% yields .

Carboxamide formation : A carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine and chlorophenyl intermediate completes the structure .

Key factors affecting yield :

- Solvent polarity (DMF > THF for coupling reactions).

- Catalyst loading (optimal Pd: 5 mol%).

- Temperature control (80–100°C for amination).

Q. How is the crystal structure characterized, and what crystallographic parameters confirm its configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound:

- Space group : Monoclinic .

- Unit cell parameters : , with .

- Key validation metrics :

- Mean C–C bond length: .

- Data-to-parameter ratio > 15:1 ensures model reliability .

| Parameter | Value | Reference |

|---|---|---|

| Space group | ||

| 0.058 | ||

| Z (molecules/unit) | 8 |

Q. Which spectroscopic techniques are prioritized for structural verification?

- Methodological Answer :

- ¹H/¹³C NMR : Piperazine protons (δ 2.5–3.5 ppm), pyrimidine C=N (δ 160–165 ppm) .

- IR Spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹), pyrimidine ring vibrations (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calc. 402.1521, observed 402.1518) .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for coupling reactions; identifies electron-deficient pyrimidine sites prone to nucleophilic attack .

- Molecular Docking : Screens against targets like kinase enzymes (e.g., EGFR), using AutoDock Vina to predict binding affinities (∆G ≤ -8 kcal/mol suggests strong inhibition) .

- Reaction Path Optimization : Quantum mechanics/molecular mechanics (QM/MM) simulations reduce trial-and-error in synthesis (e.g., solvent selection lowers activation energy by 15%) .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize to positive controls (e.g., staurosporine for IC₅₀ comparisons) .

- Meta-Analysis : Pool data from ≥5 studies; apply statistical weighting to account for variability in IC₅₀ values (e.g., 1–10 µM range) .

- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V) if MTT assays show conflicting cytotoxicity .

Q. How do solvent polarity and catalysts affect regioselectivity in piperazine-pyrimidine coupling?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring C4 over C2 pyrimidine substitution (80:20 selectivity) .

- Catalyst Design : Bulky ligands (SPhos) direct coupling to less sterically hindered positions, improving regioselectivity to 95:5 .

- Temperature Modulation : Lower temps (60°C) favor kinetic control, enhancing desired product ratio .

| Condition | Regioselectivity (C4:C2) | Reference |

|---|---|---|

| DMF, Pd(OAc)₂, 100°C | 80:20 | |

| DMSO, SPhos ligand, 60°C | 95:5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.